2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-oxo-3,1-propanediyl)]bis(1H-isoindole-1,3(2H)-dione)
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Overview
Description
2-(3-{16-[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features multiple functional groups, including isoindole and diazacyclooctadecane moieties
Preparation Methods
The synthesis of 2-(3-{16-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic synthesisReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The isoindole moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Scientific Research Applications
2-(3-{16-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of protein kinase CK2, which is a target for anticancer therapies.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: Its interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinase CK2. It binds to the active site of the enzyme, preventing the phosphorylation of target proteins involved in cell proliferation and survival pathways. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Compared to other isoindole derivatives, 2-(3-{16-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its incorporation of the diazacyclooctadecane ring, which enhances its binding affinity and specificity for protein kinase CK2. Similar compounds include:
1,3-Dioxo-2,3-dihydro-1H-indene derivatives: These compounds also inhibit protein kinase CK2 but may have different binding affinities and specificities.
N-Phenylacetamide derivatives: These compounds exhibit cytotoxic activity against cancer cells but differ in their molecular targets and mechanisms of action.
Properties
Molecular Formula |
C34H40N4O10 |
---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
2-[3-[16-[3-(1,3-dioxoisoindol-2-yl)propanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-3-oxopropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C34H40N4O10/c39-29(9-11-37-31(41)25-5-1-2-6-26(25)32(37)42)35-13-17-45-21-23-47-19-15-36(16-20-48-24-22-46-18-14-35)30(40)10-12-38-33(43)27-7-3-4-8-28(27)34(38)44/h1-8H,9-24H2 |
InChI Key |
GXOZPXLBZORBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)CCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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